molecular formula C18H33N3O3 B4084219 N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide

N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide

Cat. No. B4084219
M. Wt: 339.5 g/mol
InChI Key: NKNHUZXTBBWJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits for a range of neurological and psychiatric disorders.

Mechanism of Action

N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits for a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits for a range of neurological and psychiatric disorders. N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide has also been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models, and has been investigated as a potential treatment for epilepsy, anxiety disorders, and neuropathic pain. Additionally, N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide has been shown to improve cognitive function and memory in animal models, and has been investigated as a potential treatment for cognitive impairments associated with disorders such as Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase, which allows for precise targeting of this enzyme and minimal off-target effects. Additionally, N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide has been extensively studied in animal models, providing a wealth of data on its potential therapeutic applications and safety profile. However, N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide also has some limitations for lab experiments, including its relatively complex synthesis method and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide. One area of interest is the development of more efficient and scalable synthesis methods for N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide, which could facilitate its use in clinical trials and potential therapeutic applications. Additionally, further research is needed to fully understand the mechanisms underlying N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide's therapeutic effects, as well as its potential side effects and toxicity profile. Finally, there is a need for clinical trials to investigate the safety and efficacy of N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide in humans, particularly for its potential applications in neurological and psychiatric disorders.

Scientific Research Applications

N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models, and has been investigated as a potential treatment for epilepsy, anxiety disorders, and neuropathic pain. N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide has also been shown to improve cognitive function and memory in animal models, and has been investigated as a potential treatment for cognitive impairments associated with disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O3/c1-2-14-24-15-13-20-9-11-21(12-10-20)18(23)8-7-17(22)19-16-5-3-4-6-16/h16H,2-15H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNHUZXTBBWJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCN1CCN(CC1)C(=O)CCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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